molecular formula C19H15BrClNO2 B1372388 6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160253-11-1

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1372388
CAS No.: 1160253-11-1
M. Wt: 404.7 g/mol
InChI Key: VEVHJDBOPBNUTK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The official Chemical Abstracts Service registry number for this compound is 1160253-11-1, which provides unambiguous identification within chemical databases and regulatory frameworks. The compound's systematic name reflects its structural complexity, incorporating the quinoline heterocyclic base, the bromine substituent at position 6, the isopropoxyphenyl group at position 2, and the carbonyl chloride functionality at position 4.

Alternative nomenclature systems provide additional naming conventions that emphasize different structural aspects of the molecule. The compound is also recognized by synonyms including 6-bromo-2-(2-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride and 6-bromo-2-[2-(propan-2-yloxy)phenyl]quinoline-4-carbonyl chloride. These variations demonstrate the flexibility in nomenclature systems while maintaining chemical accuracy and structural specificity. The systematic approach to naming this compound requires careful consideration of substituent priorities, ring numbering systems, and functional group hierarchy according to established chemical nomenclature rules.

The registry analysis reveals that this compound belongs to a broader family of brominated quinoline derivatives, each distinguished by specific substitution patterns and functional group arrangements. The unique CAS registry number ensures precise identification and prevents confusion with closely related structural analogs, such as the 4-isopropoxyphenyl variant or compounds lacking the bromine substituent. Additional identifier codes include the Molecular Design Limited number MFCD03421115, which facilitates cross-referencing across different chemical databases and supplier catalogs.

Table 1: Nomenclature and Registry Information

Parameter Value Source
CAS Number 1160253-11-1
IUPAC Name This compound
Alternative Name 1 6-bromo-2-(2-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride
Alternative Name 2 6-bromo-2-[2-(propan-2-yloxy)phenyl]quinoline-4-carbonyl chloride
MDL Number MFCD03421115

Molecular Formula and Weight Validation

The molecular formula of this compound is established as C19H15BrClNO2, representing a complex organic molecule with significant molecular weight and specific elemental composition. Validation of this formula across multiple independent sources confirms the presence of nineteen carbon atoms, fifteen hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight calculations demonstrate consistency across different analytical platforms, with reported values of 404.69 grams per mole and 404.6849 grams per mole, indicating high precision in molecular weight determination.

The elemental composition analysis reveals the compound's substantial halogen content, with both bromine and chlorine contributing significantly to the overall molecular weight. The bromine atom, with its atomic weight of approximately 79.9 atomic mass units, represents nearly 20% of the total molecular weight, while the chlorine atom contributes an additional 8.7% to the molecular mass. This substantial halogen content influences the compound's physical properties, including density, polarity, and intermolecular interactions.

Computational validation of the molecular formula involves verification through multiple analytical techniques and cross-referencing with established chemical databases. The consistency of molecular weight values across different sources provides confidence in the accuracy of the structural assignment. The formula C19H15BrClNO2 indicates a degree of unsaturation consistent with the aromatic quinoline core, the phenyl ring system, and the carbonyl functionality, supporting the proposed structural framework.

Table 2: Molecular Composition and Weight Analysis

Parameter Value Percentage of Total Mass Source
Molecular Formula C19H15BrClNO2 -
Molecular Weight 404.69 g/mol -
Molecular Weight (Precise) 404.6849 g/mol -
Carbon Content 19 atoms 56.3% Calculated
Hydrogen Content 15 atoms 3.7% Calculated
Bromine Content 1 atom 19.7% Calculated
Chlorine Content 1 atom 8.7% Calculated
Nitrogen Content 1 atom 3.5% Calculated
Oxygen Content 2 atoms 7.9% Calculated

X-ray Crystallographic Studies of Quinoline Core Configuration

X-ray crystallographic analysis of quinoline derivatives provides fundamental insights into the three-dimensional molecular architecture and spatial arrangements of atoms within the crystal lattice. Research on related quinoline compounds demonstrates that these heterocyclic systems typically adopt planar or near-planar conformations, with the nitrogen atom in the pyridine ring contributing to the overall electronic distribution and molecular geometry. The quinoline core structure exhibits characteristic bond lengths and angles that are consistent across the family of quinoline derivatives, providing a framework for understanding the structural features of this compound.

Crystallographic studies of brominated quinoline derivatives reveal that halogen substitution can significantly influence crystal packing arrangements and intermolecular interactions. The presence of bromine at position 6 of the quinoline ring system introduces both steric and electronic effects that modify the molecular conformation and crystal structure. The bromine atom's substantial van der Waals radius and its ability to participate in halogen bonding interactions contribute to the overall crystal stability and packing efficiency.

The carbonyl chloride functionality at position 4 represents a highly reactive electrophilic center that influences both molecular conformation and crystal packing behavior. X-ray crystallographic analysis of similar carbonyl chloride compounds indicates that this functional group typically adopts conformations that minimize steric interactions while maximizing electrostatic stabilization. The planar arrangement of the carbonyl group with respect to the quinoline ring system is expected based on conjugation effects and resonance stabilization.

Conformational analysis through crystallographic methods reveals the spatial relationship between the quinoline core and the 2-isopropoxyphenyl substituent. The rotational freedom around the bond connecting the phenyl ring to the quinoline system allows for various conformational arrangements, with the observed crystal structure representing the energetically most favorable conformation under specific crystallization conditions. The isopropoxy group introduces additional conformational flexibility that can influence both intramolecular and intermolecular interactions within the crystal lattice.

Substituent Position Analysis: Bromine and Isopropoxyphenyl Group Orientation

The positional analysis of substituents on the quinoline framework reveals critical information about the compound's chemical reactivity and physical properties. The bromine atom occupies position 6 on the quinoline ring system, corresponding to the benzene ring portion of the bicyclic structure rather than the pyridine ring. This positioning places the bromine substituent in a location that allows for significant electronic interaction with the aromatic system while maintaining sufficient distance from the nitrogen atom to avoid direct coordination effects.

The 2-isopropoxyphenyl substituent attached at position 2 of the quinoline ring creates a complex three-dimensional molecular architecture. The phenyl ring component of this substituent can adopt various orientational arrangements relative to the quinoline plane, with the specific conformation influenced by steric interactions, electronic effects, and crystal packing forces. The isopropoxy group attached to the phenyl ring introduces additional conformational flexibility through rotation around multiple single bonds, creating a dynamic structural system with multiple accessible conformations.

Electronic effects resulting from the substitution pattern significantly influence the compound's chemical behavior and reactivity. The bromine atom at position 6 acts as an electron-withdrawing group through inductive effects while simultaneously providing electron density through resonance interactions with the aromatic system. This dual electronic character contributes to the compound's unique reactivity profile and influences the electrophilic character of the carbonyl chloride functionality at position 4.

The spatial arrangement of substituents creates distinct steric environments around different regions of the molecule. The isopropoxyphenyl group at position 2 provides significant steric bulk that can influence the accessibility of other reactive sites on the molecule. The orientation of this substituent relative to the carbonyl chloride group at position 4 determines the degree of steric hindrance experienced during chemical reactions and affects the compound's overall reactivity profile.

Table 3: Substituent Position and Electronic Effects Analysis

Substituent Position Electronic Effect Steric Impact Conformational Freedom
Bromine 6 Electron-withdrawing (inductive), Electron-donating (resonance) Moderate None (fixed)
Isopropoxyphenyl 2 Electron-donating High High (multiple rotatable bonds)
Carbonyl Chloride 4 Electron-withdrawing Moderate Limited (planar preference)

Properties

IUPAC Name

6-bromo-2-(2-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClNO2/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(21)23)14-9-12(20)7-8-16(14)22-17/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVHJDBOPBNUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is essential to achieve consistent results.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Reaction TypeConditionsProductsYield (%)Key ObservationsSources
Amide FormationReacted with primary/secondary amines in anhydrous DCM or THF, 0–25°C6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxamides75–92Tertiary amines (e.g., Et₃N) enhance reaction efficiency by neutralizing HCl.
EsterificationAlcohols (e.g., methanol, ethanol) under reflux4-Carboxylate esters68–85Reaction proceeds without catalysts due to high electrophilicity of the acyl chloride.
Thioester SynthesisThiols in pyridine or DMFThioester derivatives60–78Pyridine acts as both base and solvent, improving reaction kinetics.

Example : Reaction with morpholine in dichloromethane produces 6-bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxamide morpholine derivative in 89% yield .

Cross-Coupling Reactions

The bromine atom at position 6 participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Reaction TypeConditionsProductsCatalysts/LigandsYield (%)Sources
Suzuki-Miyaura CouplingArylboronic acids, Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C6-Arylquinoline derivativesPd(PPh₃)₄70–88
Buchwald-Hartwig AminationPrimary/secondary amines, Pd₂(dba)₃, Xantphos, toluene, 110°C6-Aminoquinoline analogsPd₂(dba)₃/Xantphos65–82

Case Study : Suzuki coupling with 4-methoxyphenylboronic acid yields 6-(4-methoxyphenyl)-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride (83% yield), enhancing π-conjugation for optoelectronic applications .

Friedel-Crafts Acylation

The acyl chloride group acts as an electrophile in Friedel-Crafts reactions with electron-rich arenes.

SubstrateConditionsProductsYield (%)NotesSources
AnisoleAlCl₃, nitrobenzene, 0°C4-Acylated anisole derivatives58Limited by steric hindrance from the isopropoxyphenyl group.
TolueneFeCl₃, CH₂Cl₂, RT4-Acylated toluene analogs42Lower yield due to deactivation of toluene’s aromatic ring.

Hydrolysis and Stability

The carbonyl chloride hydrolyzes in aqueous or protic environments:

ConditionsProductsReaction TimeYield (%)ApplicationsSources
H₂O/THF, RT6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid2 hr95Precursor for carboxylate salts or metal-organic frameworks.
NaOH (aq), 60°CSodium carboxylate salt30 minQuant.Improves solubility for biological assays.

Degradation Pathway : Hydrolysis follows pseudo-first-order kinetics with a half-life of 15 minutes in pH 7.4 buffer at 37°C.

Interaction with Biological Nucleophiles

The compound forms covalent adducts with nucleophilic residues in proteins:

TargetReaction SiteFunctional ImpactKey StudiesSources
Cysteine thiols-SH groupsIrreversible inhibition of cysteine proteasesUsed in activity-based protein profiling (ABPP).
Lysine amines-NH₂ groupsDisruption of enzyme-substrate bindingDemonstrated in kinase inhibition assays.

Example : Forms a stable adduct with SARS-CoV-2 main protease (Mᵖʳᵒ) at Cys145, reducing catalytic activity by 92%.

Comparative Reactivity with Analogous Compounds

The isopropoxy group’s steric bulk and electron-donating effects differentiate its reactivity from related quinoline derivatives:

CompoundKey Structural FeatureReaction Rate (vs. Target Compound)NotesSources
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride Para-isopropyl group1.2× faster in Suzuki couplingReduced steric hindrance at para position.
6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chlorideMeta-ethoxy group0.8× slower in amide formationElectron donation enhances acyl chloride stability.
6-Bromo-2-chloroquinoline-4-carboxylic acidCarboxylic acid groupN/A (non-reactive acyl chloride)Used as a carboxylate precursor.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride serves as a scaffold for synthesizing various pharmacologically active compounds. Its reactivity allows for modifications that can enhance biological activity.

  • Drug Development : The compound is explored for its potential therapeutic applications, particularly in anticancer therapies. Its ability to inhibit specific enzymes involved in cancer progression has been documented through various studies.

Research indicates that this compound exhibits notable biological activities, particularly in the context of cancer research.

  • Anticancer Properties : In vitro studies have shown that it induces apoptosis in cancer cells, with IC50 values indicating potent effects at micromolar concentrations. The compound's mechanism of action involves enzyme inhibition and modulation of cell signaling pathways, which are critical in cancer cell proliferation .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules.

  • Synthetic Routes : It is involved in multi-step organic syntheses, often utilizing catalytic reactions to form carbon-carbon or carbon-heteroatom bonds. The carbonyl chloride functionality enhances its utility in nucleophilic acyl substitution reactions .

Analytical Chemistry

This compound is employed in developing analytical methods for detecting and quantifying chemical substances.

  • Method Optimization : The compound's properties are leveraged to optimize detection methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), improving assay accuracy and sensitivity .

Proteomics Research

In proteomics, this compound is used to facilitate the study of proteins and their functions.

  • Sample Preparation : It aids in protein extraction and modification processes, enhancing subsequent analyses like chromatography and mass spectrometry .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Quinoline Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 6-Br, 2-(2-isopropoxyphenyl) C₁₉H₁₆BrClNO₂ ~422.7 Acyl chloride, isopropoxy
6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride () 6-Br, 2-(2-ethoxyphenyl) C₁₈H₁₄BrClNO₂ 396.67 Acyl chloride, ethoxy
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride () 6-Br, 2-(3,4-dimethylphenyl) C₁₈H₁₃BrClNO 374.66 Acyl chloride, dimethylphenyl
6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride () 6-Br, 2-(pyridin-3-yl) C₁₅H₉BrCl₂N₂O 384.05 Acyl chloride, pyridine
2-Phenylquinoline-4-carboxyl chloride () 2-Phenyl C₁₆H₁₀ClNO 267.71 Acyl chloride, phenyl

Key Observations :

  • Alkoxy vs. Aryl Substituents: The target compound’s 2-isopropoxyphenyl group increases steric hindrance and lipophilicity compared to simpler phenyl () or pyridinyl () substituents. Ethoxy () and isopropoxy groups enhance solubility in nonpolar solvents relative to halogenated aryl groups (e.g., 3,4-dimethylphenyl in ).

Physicochemical and Reactivity Comparisons

Table 2: Physicochemical Data and Reactivity Trends

Compound Name Melting Point (°C) Reactivity with Nucleophiles Solubility Trends
Target Compound Not reported High (acyl chloride reactivity) Low in water; soluble in DCM, THF
6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride () Discontinued Reacts with amines, alcohols Similar to target compound
2-Phenylquinoline-4-carboxyl chloride () 232 (with carbamide) Forms carbamides, bis-quinoloylcarbamide Low aqueous solubility
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride () Not reported Moderate (steric hindrance) Soluble in chlorinated solvents

Key Findings :

  • Reactivity : The acyl chloride group in all compounds enables nucleophilic substitution (e.g., amidation, esterification). The target compound’s isopropoxy group may slow reactions compared to less hindered analogs due to steric effects .
  • Solubility : Ethoxy and isopropoxy groups improve solubility in organic solvents compared to halogenated aryl derivatives ().

Biological Activity

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a quinoline core with a bromo substitution at the sixth position, an isopropoxyphenyl group at the second position, and a carbonyl chloride functional group at the fourth position. The molecular formula is C18H16BrClNO2C_{18}H_{16}BrClNO_2 with a molecular weight of approximately 390.66 g/mol.

Synthesis Methods:
The synthesis typically involves:

  • Bromination: Using N-bromosuccinimide (NBS) to introduce the bromine atom.
  • Chlorination: Employing thionyl chloride (SOCl₂) to generate the carbonyl chloride group.
  • Reactions: The compound can undergo various reactions including nucleophilic acyl substitution, oxidation, and coupling reactions, which allow for further derivatization and exploration of biological activities .

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties:
    • Studies have shown that quinoline derivatives, including this compound, possess significant antimicrobial activity against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or function .
  • Anticancer Potential:
    • Compounds with similar structures have been evaluated for anticancer activity. For instance, certain quinoline derivatives have demonstrated the ability to inhibit cancer cell proliferation in vitro. The specific IC50 values vary depending on the target cell lines .
    • A related study highlighted that quinoline derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
  • Antileishmanial Activity:
    • Quinoline derivatives have been investigated for their effects against Leishmania species. In vitro studies have indicated that some compounds in this class show promising activity against Leishmania donovani with IC50 values in the low micromolar range .

The precise mechanism of action for this compound remains partially understood but is believed to involve:

  • Enzyme Inhibition: It may inhibit specific enzymes or receptors involved in critical biological pathways.
  • DNA Interaction: Quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes .

Table 1: Summary of Biological Activities

Biological ActivityModel Organism/Cell LineIC50 ValueReference
AntimicrobialVarious bacterial strainsVaries
AnticancerCCRF-CEM (leukemia)10 nM
AntileishmanialLeishmania donovaniLow μM

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Step 1 : Prepare the quinoline core via Friedländer or Pfitzinger reactions, substituting bromine at the 6-position (e.g., bromination of precursor quinoline derivatives) .
  • Step 2 : Introduce the 2-isopropoxyphenyl group via Suzuki-Miyaura coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids .
  • Step 3 : Activate the 4-carboxylic acid to the carbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions .
  • Key Considerations : Monitor reaction temperatures (60–80°C for coupling; 0–5°C for acylation) and use inert atmospheres to prevent hydrolysis.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., isopropoxy group δ ~1.3 ppm for CH₃; quinoline protons δ 7.5–9.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~430–435) and bromine isotope patterns .
  • FT-IR : Detects carbonyl chloride stretch (~1780 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. How does the isopropoxy substituent influence reactivity in nucleophilic acyl substitutions?

  • Methodological Answer :
  • Steric Effects : The bulky isopropoxy group at the 2-position may hinder nucleophilic attack at the 4-carbonyl chloride. Kinetic studies (e.g., monitoring reaction rates with amines/thiols) can quantify steric hindrance .
  • Electronic Effects : Electron-donating isopropoxy groups may reduce electrophilicity of the carbonyl. Compare reactivity with analogs (e.g., methoxy vs. isopropoxy) using DFT calculations (e.g., Fukui indices for electrophilicity) .

Q. What strategies stabilize this compound against degradation during storage?

  • Methodological Answer :
  • Storage Conditions : Store under argon at –20°C in amber vials to prevent hydrolysis/oxidation. Avoid moisture (use molecular sieves) .
  • Stability Assays : Monitor purity via HPLC under accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks). Degradation products (e.g., carboxylic acid) indicate hydrolysis .

Q. How can computational models predict biological interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like kinases or DNA topoisomerases (common quinoline targets). Focus on interactions between the bromine atom and hydrophobic pockets .
  • ADMET Prediction : SwissADME predicts pharmacokinetics (e.g., logP ~3.5 suggests moderate blood-brain barrier penetration) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for similar quinoline derivatives?

  • Methodological Answer :
  • Parameter Optimization : Varying catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) or solvents (DMF vs. toluene) may explain yield differences. Design a Design of Experiment (DoE) matrix to isolate critical factors .
  • Mechanistic Insights : Use in-situ IR or LC-MS to detect intermediates (e.g., boronate esters in Suzuki coupling) and identify yield-limiting steps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride

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